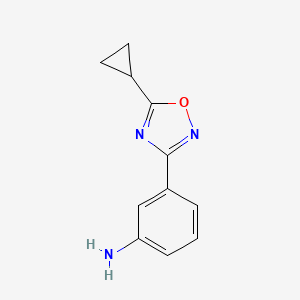

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Description

Historical Context and Discovery of Oxadiazole Derivatives

The foundation for understanding this compound lies in the historical development of oxadiazole chemistry. The 1,2,4-oxadiazole heterocycle was synthesized for the very first time in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. This pioneering work established the fundamental synthetic approach that involved reacting an amidoxime with an acyl chloride, warming the reaction beyond the amidoxime melting point to promote the coupling of the two substrates and subsequent cyclization. The heterocycle remained relatively unexplored for nearly eight decades after its initial discovery, finally catching the attention of chemists almost 80 years later when photochemical rearrangement of it to other heterocyclic systems was noted.

The systematic study of 1,2,4-oxadiazole derivatives began in earnest during the early 1940s when biological activity studies commenced. This period marked a turning point in oxadiazole research, leading to the development of the first commercial drug containing a 1,2,4-oxadiazole ring—Oxolamine—which was introduced to the pharmaceutical market as a cough suppressant approximately 20 years later. The discovery and development of Oxolamine demonstrated the potential therapeutic value of oxadiazole-containing compounds and stimulated further research into this heterocyclic system.

The evolution of oxadiazole chemistry has been characterized by steady growth in scientific interest, particularly over the last forty years. During this period, the 1,2,4-oxadiazole heterocycle has been widely explored, bringing forth a vast number of compounds exhibiting diverse biological activities such as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This extensive range of biological activities has established oxadiazoles as important pharmacophoric elements in drug discovery and development.

Significance of this compound in Chemical Research

The compound this compound holds particular significance in contemporary chemical research due to its unique structural features and potential applications. The molecular formula C₁₁H₁₁N₃O and molecular weight of 201.22 grams per mole characterize this compound, which was first documented in chemical databases in 2009. The compound's structural complexity arises from the integration of three distinct chemical motifs: the 1,2,4-oxadiazole ring, the cyclopropyl group, and the aniline functionality.

The 1,2,4-oxadiazole ring system in this compound demonstrates bioisosteric equivalence with ester and amide moieties due to the possibility of creating specific interactions such as hydrogen bonding. This bioisosteric property makes the compound particularly valuable as an alternative when the instability of ester or amide groups is observed, such as when hydrolysis may occur. The resistance to hydrolysis exhibited by the 1,2,4-oxadiazole ring system represents a significant advantage in chemical stability studies and potential therapeutic applications.

The incorporation of the cyclopropyl group adds another dimension of chemical interest to the compound. Cyclopropyl groups are known for their unique geometric and electronic properties, including significant ring strain and distinctive reactivity patterns. The presence of this three-membered ring system in combination with the oxadiazole heterocycle creates opportunities for investigating novel chemical interactions and reactivity pathways that may not be accessible with other substituent groups.

Table 1: Molecular Properties of this compound

The aniline functionality present in the compound provides additional chemical versatility through the primary amino group attached to the benzene ring. This structural element enables further chemical modifications and derivatizations, making the compound valuable as a synthetic intermediate or building block for more complex molecular architectures. The combination of the electron-rich aniline system with the electron-deficient oxadiazole ring creates interesting electronic properties that may influence the compound's reactivity and potential applications.

Isomeric Variations and Structural Relationships

Understanding the isomeric landscape of oxadiazoles is crucial for appreciating the specific properties and significance of this compound. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Each isomer exhibits distinct chemical and physical properties that influence their respective applications and research significance.

The 1,2,4-oxadiazole isomer, which forms the core structure of the compound under investigation, occupies a unique position among the oxadiazole family. While 1,3,4-oxadiazoles have historically received the greatest research attention due to their high importance in pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry, the 1,2,4-oxadiazole isomer has gained significant recognition for its distinctive bioisosteric properties and unusually wide spectrum of biological activities.

Table 2: Comparison of Oxadiazole Isomers and Related Compounds

| Isomer Type | Nitrogen Positions | Stability | Primary Applications | Research Volume |

|---|---|---|---|---|

| 1,2,3-oxadiazole | Positions 1,2,3 | Unstable, ring-opening | Limited due to instability | Minimal |

| 1,2,4-oxadiazole | Positions 1,2,4 | Stable | Bioisosteric replacement, drug discovery | Increasing |

| 1,2,5-oxadiazole | Positions 1,2,5 | Stable | High Energy Density Materials | Moderate |

| 1,3,4-oxadiazole | Positions 1,3,4 | Stable | Pharmaceutical applications | Extensive |

The 1,2,3-oxadiazole isomer represents the least explored variant due to its inherent instability and tendency toward ring-opening, resulting in substituted diazomethane formation. This instability significantly limits its practical applications and research utility. In contrast, the 1,2,5-oxadiazole derivatives have found application mainly as High Energy Density Materials and biologically active compounds with cytotoxic properties.

The structural relationship between this compound and other oxadiazole derivatives can be understood through examination of substitution patterns and positional isomerism. For instance, the compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline represents a positional isomer where the cyclopropyl group occupies the 3-position of the oxadiazole ring rather than the 5-position. This positional difference can significantly influence the compound's chemical properties, reactivity, and potential biological activities.

The development of synthetic methods for 1,2,4-oxadiazole derivatives has evolved considerably since the original Tiemann and Krüger method. Contemporary approaches include amidoxime and carboxylic acid derivatives heterocyclization, 1,3-dipolar cycloaddition of nitrile and nitrile oxide, and various novel synthetic strategies employing modern catalytic systems. These synthetic advances have enabled the preparation of increasingly sophisticated oxadiazole derivatives, including compounds with complex substituent patterns such as the cyclopropyl-substituted aniline derivative under discussion.

The interest in 1,2,4-oxadiazole biological applications has doubled in the last fifteen years, reflecting the growing recognition of their potential as pharmaceutical agents and research tools. This increased attention has led to the development of comprehensive structure-activity relationship studies and the discovery of several presently accessible drugs containing 1,2,4-oxadiazole units. The continued growth in research activity surrounding 1,2,4-oxadiazoles suggests that compounds like this compound will remain important subjects of investigation in the field of heterocyclic chemistry and drug discovery.

Propriétés

IUPAC Name |

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSUDGVNKNTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The core synthetic approach for 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline involves the cyclization of amidoximes with appropriate carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. The aniline moiety is typically introduced either as the starting aromatic amine or through subsequent functional group transformations.

Key Reaction Steps:

- Step 1: Preparation of the amidoxime intermediate from the corresponding nitrile or related precursors.

- Step 2: Cyclocondensation of the amidoxime with an activated carboxylic acid derivative (such as acyl chlorides, anhydrides, or esters) bearing the cyclopropyl substituent.

- Step 3: Purification and isolation of the 1,2,4-oxadiazole ring system attached to the aromatic aniline.

This general route is consistent with synthetic methods used for related 1,2,4-oxadiazole derivatives.

Detailed Preparation Methods and Conditions

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The formation of the 1,2,4-oxadiazole ring is achieved by reacting amidoximes with carboxylic acid derivatives under controlled conditions:

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Ethanol, Acetonitrile | — |

| Temperature | 60–120 °C | — |

| Reaction Time | 2–4 hours | — |

| Reagents | Amidoxime, Acyl chloride/anhydride/activated acid, base (e.g., triethylamine) | — |

| Yield | 53% to 97% (depending on step and substrate) | 53–97% (varies by step) |

The amidoxime is prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine at elevated temperatures (~90 °C) for 2 hours.

Multi-step Synthesis for Analogous Compounds (Applicable to Target Compound)

A representative multi-step synthetic sequence adapted from meta-diamide oxadiazole derivatives includes:

| Step | Reagents & Conditions | Yield (%) | Description |

|---|---|---|---|

| (a) | Reaction in DMF, 60 °C, 2 h | 68 | Initial substitution or coupling |

| (b) | KI, acetonitrile, 90 °C, 4 h | 69–81 | Halogen exchange or activation |

| (c) | Fe, NH4Cl, EtOH/H2O, 95 °C, 2 h | 87–96 | Reduction or functional group modification |

| (d) | NaBH(AcO)3, AcOH, DCE, RT, 4 h | 65–77 | Reductive amination or similar step |

| (e) | Pyridine, toluene, 120 °C, 4 h | 72–90 | Cyclization or condensation |

| (f) | NH2OH·Cl, Et3N, EtOH, 90 °C, 2 h | 53–87 | Amidoxime formation |

| (g) | DMF, Et3N, 100 °C, 4 h | 23–97 | Cyclization to oxadiazole ring |

This sequence is illustrative of the preparation of oxadiazole derivatives with aniline substituents and can be adapted for the target compound by selecting the appropriate cyclopropyl-substituted acid derivatives.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound or its analogs typically involves optimization of the above synthetic routes to enhance yield, purity, and environmental safety:

- Continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability.

- Solvent choice is optimized to balance reactivity, cost, and environmental impact.

- Use of activated carboxylic acid derivatives (e.g., acyl chlorides) is preferred for higher reactivity and cleaner cyclization.

- Reaction monitoring by chromatographic and spectroscopic methods ensures product quality.

These industrial adaptations are extrapolated from known methods for related 1,2,4-oxadiazole compounds.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Amidoxime formation | Nitrile, NH2OH·HCl, base | 90 °C, 2 h | 53–87 | Precursor preparation |

| Cyclization with acyl chloride | Amidoxime, acyl chloride, base | 60–120 °C, 2–4 h | 23–97 | Forms 1,2,4-oxadiazole ring |

| Multi-step sequence (analogous) | Various reagents (Fe, NaBH(AcO)3, KI, etc.) | 25–120 °C, several h | 65–96 | Functional group transformations |

| Industrial scale optimization | Continuous flow, solvent optimization | Variable | High | Enhanced yield and environmental safety |

Research Findings and Notes

- The cyclopropyl substituent on the oxadiazole ring influences the reactivity and stability of intermediates during synthesis.

- The aniline moiety requires careful handling to avoid side reactions such as over-oxidation or polymerization.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure target compound.

- Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and purity of the synthesized compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug discovery, particularly as an anti-infective agent.

Industry: The compound finds applications in the development of new materials, such as fluorescent dyes and sensors

Mécanisme D'action

The mechanism of action of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Structural analogs of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline vary in substituents on the oxadiazole ring or the position of the aniline group. Below is a comparative analysis based on synthesis, properties, and applications:

Substituent Variations on the Oxadiazole Ring

Key Observations :

- Electronic Effects : The cyclopropyl group (electron-donating via conjugation) may enhance stability in aromatic systems compared to the electron-withdrawing trifluoromethyl group, which could improve metabolic resistance .

- Synthetic Accessibility : Methyl and cyclopropyl derivatives are synthesized via similar methods, while trifluoromethyl analogs require specialized reagents .

- Commercial Availability : The methyl analog is commercially available, whereas the cyclopropyl variant’s hydrochloride salt is discontinued .

Positional Isomerism of the Aniline Group

Key Observations :

- Meta vs. Para Substitution : The meta-substituted aniline (target compound) is frequently used in benzodiazepine synthesis, suggesting superior compatibility with target binding pockets . Para-substituted analogs are less documented, possibly due to synthetic challenges or reduced activity .

Activité Biologique

The compound 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is part of a class of compounds known as oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:

The structural formula of this compound can be represented as follows:

Synthesis:

The synthesis of this compound typically involves the reaction of cyclopropylcarboxylic acid derivatives with hydrazine and carbonyl compounds to form the oxadiazole ring. This process can be optimized through various reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 (Leukemia) | 2.41 | Inhibition of HDAC activity |

| A549 (Lung Cancer) | 1.00 | Cell cycle arrest and apoptosis induction |

Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of oxadiazole derivatives have also been explored. Compounds with structural similarities to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 4.69 | Moderate inhibition |

| S. aureus | 5.64 | Strong inhibition |

| C. albicans | 16.69 | Moderate antifungal activity |

The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may inhibit inflammatory pathways by modulating cytokine production or blocking specific signaling pathways .

Case Study: Anticancer Efficacy

A study conducted on various oxadiazole derivatives revealed that those containing a cyclopropyl group exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-cyclopropyl counterparts. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that the cyclopropyl-substituted compounds led to increased apoptotic cell death in MCF-7 cells .

Research Findings on Antibacterial Activity

Research has shown that certain oxadiazole derivatives can effectively inhibit the growth of multidrug-resistant bacterial strains. A series of compounds were tested against clinical isolates of E. coli and S. aureus, with results indicating that modifications in the oxadiazole ring significantly influenced antibacterial potency .

Q & A

Basic: How can researchers optimize the synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline to improve yield and purity?

Methodological Answer:

Synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. Key steps include:

- Precursor Preparation : Use nitrile oxides or amidoximes (e.g., cyclopropanecarboxamidoxime) with 3-aminobenzoic acid derivatives under reflux conditions .

- Cyclization Catalysts : Employ carbodiimides (e.g., DCC) or TBTU to facilitate 1,3-dipolar cycloaddition .

- Solvent Optimization : Acetonitrile or DMF at 80–100°C enhances reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Basic: What advanced spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .

- IR : Stretching vibrations for N-H (3350 cm) and C=N (1600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and cyclopropyl conformation .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like kinases or GPCRs to predict binding modes .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values using fluorogenic substrates (e.g., ATPase assays) .

- Cell-Based Studies : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- In Vivo Models : Administer in zebrafish or murine models to evaluate pharmacokinetics (e.g., oral bioavailability) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with substituents at the cyclopropyl (e.g., methyl, fluoro) or aniline positions (e.g., methoxy, nitro) .

- Computational SAR : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (HOMO/LUMO) with activity .

- Biological Profiling : Compare IC values across derivatives to identify critical functional groups .

Advanced: How should contradictions in biological activity data be addressed?

Methodological Answer:

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Purity Verification : Re-analyze compound batches via HPLC (≥98% purity) to rule out impurities .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to confirm potency trends .

Basic: What methods improve solubility for in vivo studies of this compound?

Methodological Answer:

- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters or glycosides at the aniline group .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

Advanced: Which analytical techniques quantify this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with ESI+ ionization (m/z 201.1 → 154.0) for plasma samples .

- UPLC-PDA : Monitor at λ = 254 nm with a gradient of 0.1% formic acid in acetonitrile/water .

- Calibration Curves : Validate linearity (R > 0.99) over 0.1–100 µg/mL .

Basic: What preliminary toxicity assessment methods are recommended?

Methodological Answer:

- In Vitro : HepG2 cell viability assays (48-hour exposure) with Annexin V/PI staining .

- In Silico : Predict ADMET properties (e.g., hepatotoxicity) using SwissADME or ProTox-II .

- Acute Toxicity : Administer 10–100 mg/kg in rodents (OECD 423 guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.